molecular formula C13H22N2O3 B3084630 3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142214-57-0

3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid

Cat. No. B3084630
CAS RN: 1142214-57-0
M. Wt: 254.33 g/mol
InChI Key: UGBXREDCGDEDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid” is a chemical compound with the molecular formula C13H22N2O3 . It has a molecular weight of 254.33 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCN1CCN(CC1)C(=O)C2C(C2©C)C(=O)O . This notation indicates the presence of an ethylpiperazine group attached to a carbonyl group, which is further attached to a cyclopropane ring with two methyl groups and a carboxylic acid group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 254.33 and a molecular formula of C13H22N2O3 .

Scientific Research Applications

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives represent one of the most versatile scaffolds in the field of medicinal chemistry, indicating the relevance of similar chemical structures to "3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid." These compounds have shown promise in various therapeutic fields beyond their traditional association with central nervous system (CNS) disorders. The patent review of N-phenylpiperazine derivatives highlighted their drug-likeness and suggested the exploration of these compounds in new research fields beyond CNS applications. This indicates a potential for broad applications in medicinal research for compounds with similar chemical structures (Maia, Tesch, & Fraga, 2012).

Chemical Recycling of Carbon Dioxide

Another relevant application in scientific research is the exploration of chemical compounds for the recycling of carbon dioxide into valuable chemicals. While the direct application of "3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid" in this field was not identified, the review on carbon dioxide utilization outlines the significant potential of chemical compounds in catalyzing the conversion of CO2 to useful products. This research area aligns with global sustainability goals and highlights the importance of innovative chemical compounds in addressing environmental challenges (Alper & Orhan, 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s used for proteomics research , which suggests it may interact with proteins in some way, but the exact mechanisms are not clear.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures, and this compound is intended for research use only, not for diagnostic or therapeutic use .

Future Directions

The future directions for the use of this compound are not specified in the available resources. Given its use in proteomics research , it may have potential applications in the study of protein function and interactions.

properties

IUPAC Name

3-(4-ethylpiperazine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-4-14-5-7-15(8-6-14)11(16)9-10(12(17)18)13(9,2)3/h9-10H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBXREDCGDEDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2C(C2(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid

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